molecular formula C11H9FN6S B2642391 5-[1-(2-amino-4-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946813-35-9

5-[1-(2-amino-4-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2642391
CAS No.: 1946813-35-9
M. Wt: 276.29
InChI Key: XLVUPSZASNUXCF-UHFFFAOYSA-N
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Description

5-[1-(2-amino-4-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-amino-4-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazole intermediate.

    Formation of the Thiadiazole Ring: The final step involves the cyclization of the pyrazole intermediate with a thiourea derivative under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[1-(2-amino-4-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[1-(2-amino-4-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
  • 1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
  • 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

5-[1-(2-amino-4-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both the pyrazole and thiadiazole rings, which contribute to its diverse biological activities. The fluorophenyl group enhances its binding affinity and specificity towards molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

5-[1-(2-amino-4-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6S/c12-6-1-2-9(7(13)5-6)18-4-3-8(17-18)10-15-16-11(14)19-10/h1-5H,13H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUPSZASNUXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=CC(=N2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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